molecular formula C23H21FN4O3 B15249185 (2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide

(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide

Cat. No.: B15249185
M. Wt: 420.4 g/mol
InChI Key: MCLCIWBOSQQDRY-NPMABZOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[77002,6010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide is a complex organic compound with a unique structure that includes a fluorophenyl group and a triazatetracyclohexadeca framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazatetracyclohexadeca core and the introduction of the fluorophenyl and propanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, (2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its fluorophenyl group allows for the incorporation of fluorine-18, making it useful in positron emission tomography (PET) imaging studies.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the creation of materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide involves its interaction with specific molecular targets. The fluorophenyl group can bind to target proteins, affecting their function and leading to various biological effects. The triazatetracyclohexadeca core provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-N-(4-chlorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide
  • (2S)-N-(4-bromophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide

Uniqueness

The uniqueness of (2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide lies in its fluorophenyl group, which imparts distinct chemical and biological properties. The presence of fluorine enhances the compound’s stability and binding affinity, making it a valuable tool in various scientific applications.

Properties

Molecular Formula

C23H21FN4O3

Molecular Weight

420.4 g/mol

IUPAC Name

(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide

InChI

InChI=1S/C23H21FN4O3/c1-13(20(29)25-15-9-7-14(24)8-10-15)28-21(30)23(2)19-17(11-12-27(23)22(28)31)16-5-3-4-6-18(16)26-19/h3-10,13,26H,11-12H2,1-2H3,(H,25,29)/t13-,23-/m0/s1

InChI Key

MCLCIWBOSQQDRY-NPMABZOXSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)F)N2C(=O)[C@@]3(C4=C(CCN3C2=O)C5=CC=CC=C5N4)C

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C3(C4=C(CCN3C2=O)C5=CC=CC=C5N4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.